5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
Description
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxybenzyl group at the 5-position and a carboxylic acid moiety at the 2-position. Key physicochemical properties include:
- Molecular weight: 301.30 g/mol
- CAS number: 477854-40-3
- Purity: ≥97% (commercially available from suppliers like Shanghai Aladdin Biochemical Technology) .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as proteases and kinases.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-11-4-2-10(3-5-11)9-17-6-7-18-13(14(17)19)8-12(16-18)15(20)21/h2-5,8H,6-7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNHQUMVLCYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimycobacterial, antifungal, and antibacterial activity. Therefore, it’s plausible that this compound may also target enzymes or proteins involved in these biological processes.
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially alter the function of the compound’s targets, leading to the observed biological effects.
Biochemical Pathways
Based on the compound’s potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication.
Pharmacokinetics
Similar compounds have been synthesized via carbonylation catalyzed with pd (dppf)cl2 under pressure in meoh solution, yielding carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis. This suggests that the compound could be metabolized in the body through similar chemical reactions.
Biological Activity
5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships (SAR) based on various studies.
Synthesis and Structure
The compound is synthesized through a series of reactions involving the tetrahydropyrazolo framework. The presence of the 4-methoxybenzyl group is crucial for enhancing its biological activity. The molecular formula is , and its structure includes a carboxylic acid functional group that plays a significant role in its interaction with biological targets.
Antiviral Activity
Research has demonstrated that derivatives of tetrahydropyrazolo compounds exhibit significant antiviral properties, particularly against HIV. A study showed that related compounds inhibited HIV-1 integrase with an IC50 value of 74 nM and demonstrated effective inhibition of HIV replication in cell cultures with an IC95 value of 63 nM . This suggests that the compound may share similar mechanisms of action.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with a similar pyrazolo structure have shown broad-spectrum antibacterial effects against various pathogens. For instance, derivatives containing phenyl groups have been reported to enhance antibacterial activity significantly compared to those without such substitutions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazolo ring and substituents can dramatically influence biological activity. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups on the benzyl moiety increases potency against viral targets.
- Hydrophobic Interactions : The presence of hydrophobic side chains improves binding affinity to target enzymes like integrase .
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| 5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid | TBD | Potential antiviral and antimicrobial |
| Related derivative | 74 | HIV integrase inhibitor |
| Another derivative | 63 | Inhibits HIV replication |
Case Studies
- HIV Integrase Inhibition : A study synthesized several tetrahydropyrazolo derivatives and tested their efficacy against HIV integrase. The lead compound showed promising results with low nanomolar inhibition values, indicating that structural modifications can lead to enhanced antiviral properties .
- Antibacterial Testing : Compounds analogous to the target compound were evaluated for their antibacterial efficacy against strains like E. coli and Staphylococcus aureus. Results indicated significant inhibition at low concentrations, supporting the hypothesis that structural components are critical for activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related derivatives:
*LogP value from the methyl-substituted analog .
Functional Group Impact
- Carboxylic Acid vs. Esters: The carboxylic acid group in the target compound enhances polarity and solubility, favoring interactions with polar enzyme active sites.
- Substituent Effects :
- 4-Methoxybenzyl : The methoxy group donates electrons, stabilizing charge interactions in binding pockets. This substituent is prevalent in kinase inhibitors and allosteric modulators .
- 2-Chlorobenzyl : The chloro group introduces electron-withdrawing effects, which may enhance binding to electrophilic regions of targets but could increase toxicity risks .
- Methyl : Smaller alkyl groups reduce steric hindrance, making the compound useful for structure-activity relationship (SAR) studies .
Q & A
Q. What are the common synthetic routes for 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via multicomponent reactions (MCRs) such as the Ugi-azide condensation, which allows modular assembly of the pyrazolo[1,5-a]pyrazine scaffold. For example, bifunctional building blocks (e.g., amines and carboxylic acids) react under acidic conditions (trifluoroacetic acid in dichloromethane) to yield tetrazole intermediates, which are subsequently cyclized using methanolic KOH . Key factors affecting yield include:
Q. How is the structural integrity of this compound validated in synthetic studies?
Structural validation employs:
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., methoxybenzyl substitution at C5) and tetrahydropyrazine ring conformation. For instance, NMR signals at δ 3.78 ppm (singlet, OCH) and δ 4.25–4.50 ppm (multiplet, CH of the pyrazine ring) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+H] at m/z 330.1321) confirms molecular formula (CHNO) .
Advanced Research Questions
Q. What mechanistic role does the 4-methoxybenzyl group play in the compound’s bioactivity, particularly as an HIV-1 integrase inhibitor?
The 4-methoxybenzyl moiety enhances binding to the HIV-1 integrase catalytic core by:
- Hydrophobic interactions : The methoxy group occupies a hydrophobic pocket near residue Tyr212.
- Resistance profile : Substitutions (e.g., 4-fluorobenzyl) reduce susceptibility to resistance mutations (e.g., Q148H/G140S) .
- SAR studies : Removal of the methoxy group decreases inhibitory potency (IC shifts from 15 nM to >1 µM) .
Q. How can computational modeling guide the optimization of this scaffold for improved pharmacokinetics?
- Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes with integrase. The pyrazine ring forms π-π stacking with His67, while the carboxylic acid chelates Mg ions in the active site .
- ADMET predictions : LogP values (~2.5) suggest moderate blood-brain barrier permeability, but carboxylate ionization at physiological pH may limit oral bioavailability. Ester prodrugs (e.g., ethyl carboxylate derivatives) improve membrane permeability .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. antiviral activity)?
- Dose-response profiling : EC (antiviral) and CC (cytotoxicity) are measured in parallel using MTT assays. For example, a selectivity index (SI = CC/EC) >100 indicates therapeutic potential .
- Off-target screening : Kinase inhibition panels (e.g., Eurofins) identify non-integrase targets (e.g., carbonic anhydrase II) that may contribute to cytotoxicity .
Q. How does stereochemistry impact the compound’s pharmacological activity?
- Diastereomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves syn- and anti-isomers. For instance, the syn-isomer (5R,7S) exhibits 10-fold higher integrase inhibition than the anti-isomer (5S,7S) due to favorable van der Waals contacts with Lys159 .
- Dynamic NMR : Variable-temperature NMR reveals restricted rotation of the methoxybenzyl group, stabilizing bioactive conformers .
Methodological Guidance
Q. What protocols are recommended for scaling up synthesis while maintaining regiochemical purity?
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenge : Low yields (<50%) in Ugi-azide reactions due to competing Passerini pathways.
- Solution : Use bulky amines (e.g., tert-butylamine) to sterically hinder undesired pathways .
- Alternative routes : Transition-metal catalysis (e.g., Pd-mediated C–N coupling) enables direct functionalization of preformed pyrazolo[1,5-a]pyrazine cores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
